molecular formula C8H4ClF4NO B1597172 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide CAS No. 129931-46-0

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide

Cat. No. B1597172
M. Wt: 241.57 g/mol
InChI Key: ITROXMKOCKYPDM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H3ClF4NO. It has a molecular weight of 241.57 . It is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with chlorine, fluorine, and trifluoromethyl substituents . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.57 . Other properties like melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antimicrobial Activity

Fluorinated derivatives of benzamides, including 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms, and to a lesser extent against Gram-negative strains. This suggests potential applications in developing new antimicrobial agents (Carmellino et al., 1994).

Chemical Synthesis and Reactivity

Studies have explored the reactivity of fluorinated benzamides in chemical syntheses. For example, research on palladium-catalyzed direct arylations has shown that fluoro-substituents on benzamides influence the regioselectivity of these reactions. This has implications for the synthesis of complex organic compounds, including pharmaceuticals (Laidaoui et al., 2016).

Material Science

In the field of material science, fluorinated benzamides have been used in the synthesis of soluble fluoro-polyimides. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them potential candidates for advanced materials applications (Xie et al., 2001).

Crystal Structure Analysis

Research has been conducted on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including variants of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide. This research is important for understanding the molecular and crystallographic properties of these compounds, which can inform their applications in various scientific fields (Suchetan et al., 2016).

Antitumor Activity

Fluorinated benzamide derivatives have been investigated for their potential antitumor properties. For instance, compounds like MS-27-275 have demonstrated marked in vivo antitumor activity against human tumors, suggesting the potential of fluorinated benzamides in cancer therapy (Saito et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling it, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITROXMKOCKYPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378684
Record name 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide

CAS RN

129931-46-0
Record name Benzamide, 3-chloro-2-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129931-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride, 6.0 g (50 mmol) was added to a solution of 4.0 g (16 mmol) 3-chloro-2-fluoro-5-(trifluoromethyl) benzoic acid in 10 mL dimethylformamide. The reaction mixture was heated to 75° C. for 2 hours, cooled to room temperature and carefully added to 25 mL of ice cold ammonium hydroxide. The mixture was cooled to 0° C. and the solid product filtered, washed with water and dried to yield 3.96 g (99%) of 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide.
Quantity
0 (± 1) mol
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4 g
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reactant
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10 mL
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[Compound]
Name
ice
Quantity
25 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Zhang, K Chen, Y Jiao, LL Li, YP Li… - Journal of medicinal …, 2016 - ACS Publications
Herein we report the sophisticated process of structural optimization toward a previously disclosed Src inhibitor, compound 1, which showed high potency in the treatment of triple …
Number of citations: 22 pubs.acs.org

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